Quinolactacin A1

Description

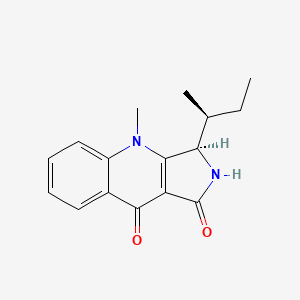

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(2S)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQAMWKNPOTDV-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Quinolactacin A1 from Penicillium sp.: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A1, a fungal metabolite belonging to the quinolone class of compounds, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from fungi of the Penicillium genus. It details the experimental protocols for fungal fermentation, compound extraction, and purification, and presents key analytical data for its structural elucidation. Furthermore, this document outlines the elucidated biosynthetic pathway of this compound, offering insights into its natural synthesis. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide array of biological activities.[1] The genus Penicillium is particularly renowned for producing a rich chemical arsenal, including the groundbreaking antibiotic penicillin. Within this genus, various species have been identified as producers of quinolone alkaloids, a class of N-heterocycles with notable pharmacological potential.[2]

Quinolactacins are a unique subgroup of fungal quinolones characterized by a quinolone-γ-lactam hybrid structure.[3][4] The initial discovery of Quinolactacins A, B, and C was from the cultured broth of Penicillium sp. EPF-6, a fungal strain isolated from the larvae of the mulberry pyralid Margaronia pyloalis.[5] this compound, a stereoisomer of Quinolactacin A2, was later isolated from Penicillium citrinum and identified as an acetylcholinesterase inhibitor.[2][6] This discovery highlighted its potential for the development of therapeutics for neurodegenerative diseases like Alzheimer's.[3] Further studies have also demonstrated that Quinolactacin A exhibits inhibitory activity against the production of tumor necrosis factor (TNF), suggesting its potential as an anti-inflammatory agent.[5][7]

This guide provides a detailed technical overview of the methodologies involved in the discovery and isolation of this compound, compiling data from various key scientific publications to offer a holistic and practical resource.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8] The key data are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [8] |

| Molecular Weight | 270.33 g/mol | [8] |

| Appearance | White powder | [9] |

| UV λmax (MeOH) | 210, 235, 280, 325, 338 nm | [8] |

| ¹H NMR (DMSO-d₆) | Refer to detailed spectral data | [9] |

| ¹³C NMR (DMSO-d₆) | Refer to detailed spectral data | [9] |

| Mass Spectrometry | FAB-MS, HR-ESI-MS | [8][10] |

Experimental Protocols

Fungal Strain and Fermentation

The producing organism, Penicillium sp. EPF-6, was isolated from the larvae of the mulberry pyralid.[5] For the production of this compound, the fungus is typically cultured in a suitable liquid or solid medium.

Protocol for Fungal Fermentation:

-

Inoculum Preparation: Aseptically transfer a mycelial plug of Penicillium sp. to a seed medium (e.g., potato dextrose broth). Incubate at 25-28°C for 3-5 days with shaking to obtain a seed culture.

-

Production Culture: Inoculate a production medium (e.g., a nutrient-rich medium containing glucose, peptone, and yeast extract) with the seed culture.[9]

-

Incubation: Incubate the production culture at 25-28°C for 7-14 days under stationary or shaking conditions.[9] The optimal fermentation time should be determined by monitoring the production of this compound via analytical techniques like HPLC.

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves solvent extraction followed by a series of chromatographic purification steps.[5][11]

Protocol for Extraction and Isolation:

-

Extraction: After incubation, separate the mycelia from the culture broth by filtration. Extract the filtrate and the mycelial cake exhaustively with an organic solvent such as ethyl acetate (EtOAc).[12] Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of increasing polarity (e.g., petroleum ether to EtOAc).[12]

-

Purification by Column Chromatography: Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.[11]

-

Final Purification by HPLC: Achieve final purification by using reversed-phase high-performance liquid chromatography (RP-HPLC) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to yield pure this compound.[13]

Isolation Workflow for this compound

Caption: A flowchart illustrating the general workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthetic pathway of Quinolactacin A has been elucidated and involves a concise nonribosomal peptide synthetase (NRPS) pathway.[1] The formation of the characteristic 4-quinolone structure originates from kynurenine, which is derived from the primary metabolite L-tryptophan.[3] This differs from the known bacterial and plant biosynthetic routes to similar structures.[1]

The key steps involve the methylation of L-kynurenine, followed by oxidative decarboxylation and amide hydrolysis to form an unusual β-keto acid precursor, N-methyl-2-aminobenzoylacetate.[3][4] Two single-module NRPS enzymes then incorporate this β-keto acid and L-isoleucine, followed by a Dieckmann condensation to form the final quinolone-γ-lactam scaffold.[4]

Biosynthetic Pathway of this compound

Caption: A simplified diagram of the key steps in the biosynthetic pathway of this compound.

Biological Activities

This compound and its related compounds have demonstrated a range of interesting biological activities, making them attractive candidates for further drug development.

| Activity | Target/Assay | Result (IC₅₀) | Reference |

| Anti-inflammatory | Inhibition of TNF production in LPS-stimulated murine macrophages | ~10 µg/mL | [5] |

| Acetylcholinesterase (AChE) Inhibition | Enzymatic assay | 24.7 µM | [6] |

| Antimicrobial | Various bacterial strains | Weak activity | [10] |

| Insecticidal | Green peach aphids (Myzus persicae) | 88% mortality at 250 ppm | [2] |

Conclusion

This compound represents a promising natural product scaffold with potential applications in the treatment of inflammatory and neurodegenerative diseases. This technical guide has provided a consolidated overview of the discovery, isolation, structural elucidation, and biosynthesis of this fascinating fungal metabolite. The detailed protocols and compiled data serve as a valuable starting point for researchers aiming to work with this compound and explore its therapeutic potential further. The elucidation of its biosynthetic pathway also opens up avenues for bioengineering and the generation of novel analogs with improved pharmacological properties. Future research will likely focus on optimizing the production of this compound, exploring its mechanism of action in more detail, and conducting preclinical studies to evaluate its efficacy and safety.

References

- 1. Engineered Biosynthesis of Fungal 4-Quinolone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinolactacin Biosynthesis Involves NRPSs Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Isolation of anticancer bioactive secondary metabolites from the sponge-derived endophytic fungi Penicillium sp. and in-silico computational docking approach [frontiersin.org]

- 12. Cytotoxic secondary metabolites isolated from Penicillium sp. YT2019-3321, an endophytic fungus derived from Lonicera Japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

A Technical Guide to the Production of Quinolactacin A1 from Fungal Strains

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fungal strains, culture conditions, and experimental protocols for the production of Quinolactacin A1, a quinolone alkaloid with potential therapeutic applications. The information compiled herein is intended to equip researchers with the necessary knowledge to cultivate this compound-producing fungi, extract the target compound, and perform quantitative analysis.

This compound Producing Fungal Strains

This compound and its analogues are primarily produced by various species of the fungal genus Penicillium. The following strains have been identified in the literature as producers of these compounds.

| Fungal Strain | Isolated From | Key Characteristics |

| Penicillium sp. EPF-6 | Larvae of the mulberry pyralid (Margaronia pyloalis Welker) | Produces Quinolactacins A, B, and C.[1][2] |

| Penicillium citrinum | Soil | Produces Quinolactacins A1 and A2, which are noted as acetylcholinesterase inhibitors.[3][4] |

| Penicillium sp. ENP701 | Marine environment (East China Sea) | Produces a new analogue, Quinolactacin-H.[5][6] |

Culture Conditions for this compound Production

The production of this compound is significantly influenced by the culture conditions, with solid-state fermentation often yielding higher quantities compared to liquid cultures.[7]

Seed Culture Preparation

A two-stage seed culture is typically prepared to ensure a vigorous inoculum for the production phase.

Table 2.1: Liquid Medium for Seed Culture of Penicillium sp. EPF-6 [7]

| Component | Concentration (g/L) |

| Glucose | 10.0 |

| Potato Starch | 20.0 |

| Polypeptone | 5.0 |

| Yeast Extract | 5.0 |

| CaCO₃ | 4.0 |

| pH | 7.0 |

Protocol for Seed Culture Preparation:

-

Prepare the liquid medium as detailed in Table 2.1 and sterilize by autoclaving.

-

Inoculate the medium with spores or mycelial fragments of the Penicillium strain.

-

Incubate at 28°C for 4 days on a rotary shaker at 200 rpm.[7]

Solid-State Fermentation for Production

Solid-state fermentation has been shown to be particularly effective for Quinolactacin A production by Penicillium sp. EPF-6.[7]

Table 2.2: SC-1 Solid Medium for Quinolactacin A Production [7]

| Component | Concentration (%) |

| Brown Rice | 30.0 |

| Yeast Extract | 0.07 |

| Sodium Tartrate | 0.03 |

| K₂HPO₄ | 0.03 |

Protocol for Solid-State Fermentation:

-

Prepare the SC-1 solid medium and sterilize by autoclaving.

-

Inoculate the solid medium with 6% (v/w) of the seed culture.[7]

-

Incubate the culture at 28°C for 17 days under stationary conditions.[7]

Experimental Protocols

Extraction of this compound

A solvent extraction method is employed to isolate this compound from the solid-state fermentation culture.

Protocol for Extraction:

-

At the end of the fermentation period, the solid culture is harvested.

-

The entire culture (mycelia and solid substrate) is extracted with a solvent system. A common method involves using a Diaion HP-20 resin column, eluting with a water-acetone gradient.[7]

-

Alternatively, the culture can be extracted with a mixture of chloroform and methanol.[7]

-

The crude extract is then concentrated under reduced pressure.

-

Further purification is achieved through silica gel column chromatography using a chloroform-methanol solvent system, followed by Sephadex LH-20 column chromatography.[7]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

Table 3.1: Suggested HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile and water |

| Elution | Isocratic or gradient elution (e.g., starting with 20:80 acetonitrile:water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm[7] |

| Injection Volume | 20 µL |

| Column Temp. | Ambient or controlled (e.g., 25°C) |

Protocol for HPLC Analysis:

-

Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Prepare a series of calibration standards by diluting the stock solution.[4]

-

Sample Preparation: Dissolve the dried, purified extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of Quinolactacin A has been investigated through feeding experiments with labeled precursors.[7][8][9] The proposed pathway involves the condensation of L-isoleucine and L-kynurenine.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. static.igem.org [static.igem.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. WO1995025163A1 - Methods for the production of fungal spores and compositions thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]

An In-depth Technical Guide to Quinolactacin A1: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a fungal metabolite originally isolated from Penicillium species, notably Penicillium citrinum.[1][2] It belongs to a class of quinolone alkaloids characterized by a unique γ-lactam conjugated ring fused to a quinolone skeleton. This compound has garnered significant interest within the scientific community due to its notable biological activities, including the inhibition of acetylcholinesterase (AChE) and tumor necrosis factor-alpha (TNF-α) production. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and visual diagrams to support further research and drug development efforts.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While a specific melting point for this compound has not been definitively reported in the reviewed literature, data for related synthetic intermediates are available. The provided spectral data is based on analyses aimed at elucidating its complex structure.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂O₂ | [3] |

| Molecular Weight | 270.3 g/mol | [3] |

| CAS Number | 815576-68-2 | |

| Appearance | White solid | [4] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| ¹³C NMR (DMSO-d₆, δ in ppm) | See detailed table below | [4] |

¹³C NMR Spectral Data of Quinolactacin A [4]

| Carbon Atom | Chemical Shift (δ, ppm) |

| 2 | 165.5 |

| 3 | 58.9 |

| 3a | 68.3 |

| 4a | 139.1 |

| 5 | 117.0 |

| 6 | 132.4 |

| 7 | 123.4 |

| 8 | 125.8 |

| 8a | 121.5 |

| 9 | 176.7 |

| 9a | 116.3 |

| 1' | 35.5 |

| 2' | 26.2 |

| 3' | 11.5 |

| 1'-Me | 15.9 |

| N-Me | 36.0 |

Experimental Protocols

Isolation and Purification of this compound from Penicillium citrinum

This protocol is adapted from established methods for the isolation of fungal metabolites.[5]

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Penicillium citrinum is cultured in a suitable liquid medium and incubated for a period sufficient to allow for the production of secondary metabolites.

-

Extraction: The culture broth is partitioned with an organic solvent, typically ethyl acetate, to extract the fungal metabolites.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. Initial purification is often achieved using silica gel column chromatography with a gradient elution system (e.g., chloroform-methanol). Fractions are monitored by TLC, and those containing the compound of interest are pooled.

-

Final Purification: Final purification to obtain pure this compound is typically achieved using preparative HPLC.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method for determining the inhibitory activity of compounds against AChE.

Workflow for AChE Inhibition Assay

Caption: Workflow for the acetylcholinesterase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide in a suitable buffer (e.g., Tris-HCl, pH 8.0). Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure: In a 96-well microplate, add the buffer, DTNB solution, and the test compound solution (this compound). A control well should contain the solvent instead of the test compound. Add the AChE solution to all wells.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the acetylthiocholine iodide solution to all wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over a set period using a microplate reader. The color development is a result of the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit the production of TNF-α in macrophages, often stimulated by lipopolysaccharide (LPS).[6]

Workflow for TNF-α Production Inhibition Assay

Caption: Workflow for the TNF-α production inhibition assay.

Methodology:

-

Cell Culture: Culture a suitable macrophage cell line (e.g., murine RAW 264.7 cells) in appropriate culture medium.

-

Treatment: Seed the cells in a multi-well plate and allow them to adhere. Pre-treat the cells with varying concentrations of this compound for a short period.

-

Stimulation: Induce TNF-α production by adding LPS to the cell culture medium.

-

Incubation: Incubate the cells for a sufficient time to allow for TNF-α secretion into the medium.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the secreted TNF-α.

-

Quantification: Quantify the amount of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Compare the TNF-α levels in the treated cells to the LPS-stimulated control cells to determine the percentage of inhibition and calculate the IC₅₀ value.

Biological Activity and Signaling Pathways

This compound exhibits at least two key biological activities: the inhibition of acetylcholinesterase and the suppression of TNF-α production.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat Alzheimer's disease.[7][8]

Diagram of Acetylcholinesterase Inhibition

Caption: Inhibition of acetylcholine hydrolysis by this compound.

TNF-α Production Inhibition

Tumor necrosis factor-alpha is a pro-inflammatory cytokine that plays a central role in the inflammatory response.[9] Its overproduction is implicated in a variety of inflammatory diseases. This compound has been shown to inhibit the production of TNF-α in macrophages stimulated with LPS. The signaling pathway initiated by LPS binding to Toll-like receptor 4 (TLR4) on macrophages leads to the activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory genes, including TNF-α.[10] this compound likely interferes with this pathway, leading to reduced TNF-α production.

Diagram of LPS-Induced TNF-α Production and Inhibition

Caption: Putative mechanism of this compound in inhibiting LPS-induced TNF-α production.

Biosynthesis of Quinolactacin A

The biosynthesis of Quinolactacin A has been studied and is proposed to involve the condensation of L-tryptophan and L-isoleucine.

Biosynthetic Pathway of Quinolactacin A

Caption: Simplified biosynthetic pathway of Quinolactacin A.

Conclusion

This compound is a promising natural product with well-defined inhibitory activities against key biological targets relevant to neurodegenerative and inflammatory diseases. This technical guide provides a foundational understanding of its physical and chemical properties, along with standardized protocols for its study. Further research is warranted to fully elucidate its therapeutic potential, including more detailed structural analysis, investigation of its precise mechanisms of action, and in vivo efficacy studies. The provided information aims to facilitate these future research endeavors.

References

- 1. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New citrinin derivatives isolated from Penicillium citrinum (2006) | Daigo Wakana | 94 Citations [scispace.com]

- 3. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Analogs and Derivatives of Quinolactacin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacins are a family of fungal alkaloids that have garnered significant interest in the scientific community due to their unique chemical structures and diverse biological activities. First isolated from Penicillium species, these compounds feature a characteristic quinolone skeleton fused with a γ-lactam ring. Quinolactacin A1, a prominent member of this family, has demonstrated a range of biological effects, including the inhibition of tumor necrosis factor-alpha (TNF-α) production and acetylcholinesterase. This technical guide provides a comprehensive overview of the natural analogs and synthetic derivatives of this compound, detailing their biological activities, the experimental protocols used to determine these activities, and the signaling pathways they modulate.

Natural Analogs of this compound

Several natural analogs of this compound have been isolated and characterized, each with variations in their chemical structure that influence their biological activity. These include Quinolactacins A2, B, C, and H.

Biological Activities of Natural Analogs

The natural analogs of this compound exhibit a range of biological activities, with inhibitory effects observed against inflammatory cytokines, enzymes involved in neurotransmission, and microbial biofilms.

Table 1: Biological Activities of Natural Quinolactacin Analogs

| Compound | Biological Activity | Target/Assay | Quantitative Data (IC₅₀/DC₅₀) | Source |

| Quinolactacin A | Inhibition of TNF-α production | LPS-stimulated murine peritoneal macrophages and J774.1 cells | IC₅₀ = 12.2 µg/mL | [1] |

| Quinolactacins A1 & A2 | Acetylcholinesterase Inhibition | Data not available in a quantitative format | [2] | |

| (S)-Quinolactacin-H | Inhibition of Pseudomonas aeruginosa PAO1 biofilm formation | Crystal violet microtiter plate biofilm assay | IC₅₀ = 16.7 µM | [3] |

| (R)-Quinolactacin-H | Inhibition of Pseudomonas aeruginosa PAO1 biofilm formation | Crystal violet microtiter plate biofilm assay | IC₅₀ = 24.5 µM | [3] |

| (S)-Quinolactacin-H | Dispersion of pre-formed Pseudomonas aeruginosa PAO1 biofilms | Crystal violet microtiter plate biofilm assay | DC₅₀ = 42.2 µM | [4] |

| (R)-Quinolactacin-H | Dispersion of pre-formed Pseudomonas aeruginosa PAO1 biofilms | Crystal violet microtiter plate biofilm assay | DC₅₀ = 47.1 µM | [4] |

Synthetic Derivatives of this compound

The unique scaffold of quinolactacins has inspired the synthesis of numerous derivatives to explore their structure-activity relationships and develop compounds with enhanced or novel biological activities. Various synthetic strategies have been employed, including the asymmetric Pictet-Spengler reaction, to generate a library of these compounds.[4][5]

Due to the limited availability of structured quantitative data for a broad range of synthetic derivatives in the public domain, a comprehensive table of their biological activities is not included at this time.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a foundation for the replication and further investigation of the biological activities of quinolactacin analogs and derivatives.

Inhibition of TNF-α Production in J774.1 Macrophage Cells

This protocol is based on the general methodology for assessing the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in macrophage cell lines.[6]

-

Cell Culture: J774.1 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[7]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere.[8]

-

Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Quinolactacin A) for 1 hour.

-

Stimulation: TNF-α production is induced by adding LPS (10 ng/mL) to the cell cultures.[8]

-

Incubation: The plates are incubated for 6 hours to allow for cytokine production.[8]

-

Quantification: The concentration of TNF-α in the cell culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of TNF-α production, is calculated from the dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring acetylcholinesterase (AChE) activity and its inhibition.[9][10]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE enzyme solution (1 U/mL).[9]

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.[9]

-

Color Development: Add 10 µL of 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to the mixture.

-

Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide (ATCI).[9]

-

Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11][12][13]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

-

Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.[11]

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-Biofilm Assay (Crystal Violet Method)

This assay is used to quantify the formation of bacterial biofilms and the effect of inhibitory compounds.[14][15]

-

Biofilm Formation: A diluted overnight bacterial culture (e.g., Pseudomonas aeruginosa) is added to the wells of a 96-well microtiter plate containing various concentrations of the test compound in a suitable growth medium (e.g., M63 minimal medium).[15] The plate is incubated for 24 hours at 37°C to allow for biofilm formation.[15]

-

Washing: The planktonic (non-adherent) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 10-15 minutes.[14]

-

Washing: Excess stain is removed by washing with water.

-

Solubilization: The crystal violet retained by the biofilm is solubilized with 30% acetic acid.[14]

-

Quantification: The absorbance of the solubilized stain is measured at 550-570 nm.[14][15] The absorbance is proportional to the amount of biofilm formed.

-

Data Analysis: The IC₅₀ (for inhibition of formation) or DC₅₀ (for dispersion of pre-formed biofilms) is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

TNF-α Signaling Pathway

Quinolactacin A has been shown to inhibit the production of TNF-α, a key pro-inflammatory cytokine. The binding of TNF-α to its receptor, TNFR1, initiates a signaling cascade that can lead to either cell survival and inflammation through the activation of NF-κB and MAPK pathways, or to apoptosis via the caspase cascade. The exact mechanism by which Quinolactacin A inhibits TNF-α production is still under investigation, but it likely involves interference with the upstream signaling events that lead to the transcription of the TNF-α gene.

Caption: A diagram of the TNF-α signaling pathway.

General Experimental Workflow for Biological Activity Screening

The process of identifying and characterizing the biological activity of novel compounds like quinolactacin derivatives typically follows a structured workflow, from initial synthesis or isolation to detailed mechanistic studies.

Caption: A generalized workflow for drug discovery.

Conclusion

The quinolactacin family of natural products, particularly this compound and its analogs, represent a promising class of compounds with diverse and medically relevant biological activities. Their ability to modulate key signaling pathways, such as the TNF-α pathway, and inhibit microbial biofilm formation highlights their potential as lead structures for the development of new therapeutic agents. This technical guide has provided a foundational overview of their biological activities, the experimental methods used for their evaluation, and the cellular pathways they influence. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial for translating the therapeutic potential of these fascinating molecules into clinical applications.

References

- 1. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-time monitoring of Pseudomonas aeruginosa biofilm growth dynamics and persister cells’ eradication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell culture of J774A.1 cells [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Broth microdilution method: Significance and symbolism [wisdomlib.org]

- 13. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijcmas.com [ijcmas.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacins are a class of fungal alkaloids characterized by a unique quinolone-γ-lactam hybrid structure. Since their discovery, these compounds, particularly Quinolactacin A1, have garnered significant attention within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its congeners, focusing on their anti-inflammatory, neuroprotective, and anti-biofilm properties. Detailed methodologies for key experimental assays are provided, alongside a compilation of quantitative bioactivity data. Furthermore, this guide illustrates the proposed signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and experimental assessment.

Introduction

Quinolactacins were first isolated from the fermentation broth of Penicillium sp.[1]. Structurally, they feature a distinctive N-methyl pyrroloquinolone skeleton[2]. This unique chemical architecture is the foundation for their wide spectrum of biological activities, which include the inhibition of tumor necrosis factor-alpha (TNF-α) production, acetylcholinesterase (AChE) inhibition, and the disruption of bacterial biofilms[1][3][4]. These properties position quinolactacins as promising lead compounds in the development of novel therapeutics for a range of diseases, from inflammatory disorders to neurodegenerative conditions and infectious diseases. This guide aims to consolidate the current knowledge on the biological activities of this compound and related compounds, providing a technical resource for researchers in the field.

Key Biological Activities

Anti-inflammatory Activity: Inhibition of TNF-α Production

One of the most significant biological activities of the quinolactacin family is their ability to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). Quinolactacin A was found to inhibit TNF-α production in murine peritoneal macrophages and the macrophage-like J774.1 cell line when stimulated with lipopolysaccharide (LPS)[1]. This anti-inflammatory effect suggests potential therapeutic applications in autoimmune diseases and other inflammatory conditions where TNF-α plays a critical pathological role.

The overproduction of TNF-α is a hallmark of many inflammatory diseases[5]. Small molecules that can inhibit TNF-α activity are therefore of great therapeutic interest. The mechanism of TNF-α inhibition by small molecules can involve the disruption of the TNF-α trimer, a necessary step for its biological activity[6].

Neuroprotective Activity: Acetylcholinesterase Inhibition

Subsequent studies revealed that quinolactacins also exhibit neuroprotective potential through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine[3]. Quinolactacins A1 and A2 were identified as new acetylcholinesterase inhibitors from Penicillium citrinum[3]. The inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

Anti-biofilm Activity

More recently, a related compound, Quinolactacin-H, isolated from a marine-derived Penicillium sp., has been shown to possess potent anti-biofilm activity against Pseudomonas aeruginosa[4]. This activity includes both the inhibition of biofilm formation and the dispersion of pre-formed biofilms[4]. Bacterial biofilms are notoriously resistant to conventional antibiotics, making the discovery of new anti-biofilm agents a critical area of research in combating chronic and persistent infections.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the biological activities of this compound and related compounds.

| Compound | Biological Activity | Assay System | IC50 / Activity | Reference |

| Quinolactacin A | TNF-α Production Inhibition | LPS-stimulated J774.1 cells | - | [1] |

| (S)-Quinolactacin-H | Biofilm Inhibition | Pseudomonas aeruginosa PAO1 | IC50 = 16.7 μM | [4] |

| (R)-Quinolactacin-H | Biofilm Inhibition | Pseudomonas aeruginosa PAO1 | IC50 = 24.5 μM | [4] |

| (S)-Quinolactacin-H | Biofilm Dispersion | Pseudomonas aeruginosa PAO1 | DC50 = 42.2 μM | [4] |

| (R)-Quinolactacin-H | Biofilm Dispersion | Pseudomonas aeruginosa PAO1 | DC50 = 47.1 μM | [4] |

Note: Specific IC50 value for Quinolactacin A's TNF-α inhibition was not available in the reviewed literature abstracts.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for the biological evaluation of quinolactacins. These protocols are based on standard and widely accepted methods in the field.

Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of TNF-α in macrophages stimulated with LPS.

Cell Line:

-

Murine macrophage-like cell line, J774.1.

Reagents:

-

This compound (or related compound)

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Mouse TNF-α ELISA Kit

Procedure:

-

Cell Culture: Culture J774.1 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound (this compound). Incubate for 1 hour.

-

LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to determine AChE activity and to screen for AChE inhibitors.

Reagents:

-

This compound (or related compound)

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add the AChE solution to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a specific duration (e.g., 5-10 minutes). The yellow color produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated.

Pseudomonas aeruginosa Biofilm Inhibition and Dispersion Assay (Crystal Violet Method)

This protocol describes a standard method for quantifying biofilm formation and its inhibition or dispersion by test compounds using crystal violet staining.

Bacterial Strain:

-

Pseudomonas aeruginosa PAO1

Reagents:

-

Quinolactacin-H (or related compound)

-

Luria-Bertani (LB) broth

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or Acetic Acid (30%)

Procedure for Biofilm Inhibition:

-

Bacterial Culture: Grow an overnight culture of P. aeruginosa PAO1 in LB broth.

-

Inoculum Preparation: Dilute the overnight culture 1:100 in fresh LB broth.

-

Treatment and Inoculation: In a 96-well microtiter plate, add the test compound (Quinolactacin-H) at various concentrations to the wells. Then, add the diluted bacterial culture to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

-

Washing: After incubation, carefully discard the planktonic cells and wash the wells gently with PBS to remove any non-adherent bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells with water to remove excess stain.

-

Solubilization: Add 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each compound concentration and determine the IC50 value.

Procedure for Biofilm Dispersion:

-

Biofilm Formation: First, form the biofilm by incubating P. aeruginosa PAO1 in a 96-well plate for 24 hours as described in the inhibition assay (without the test compound).

-

Washing: After 24 hours, remove the planktonic cells and wash the wells with PBS.

-

Compound Treatment: Add fresh LB broth containing various concentrations of the test compound (Quinolactacin-H) to the wells with the pre-formed biofilms.

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.

-

Quantification: Follow steps 5-10 from the biofilm inhibition protocol to stain and quantify the remaining biofilm.

-

Data Analysis: Calculate the percentage of biofilm dispersion and determine the DC50 (Dispersal Concentration 50%).

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which quinolactacins exert their biological effects are still under investigation. However, based on their known activities, we can propose potential signaling pathways that are likely involved.

Inhibition of TNF-α Production Signaling Pathway

The production of TNF-α in macrophages upon LPS stimulation is primarily mediated by the activation of the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades involving NF-κB and MAPK pathways. This compound likely interferes with one or more steps in this pathway.

Caption: Proposed mechanism of this compound in inhibiting LPS-induced TNF-α production.

Acetylcholinesterase Inhibition Mechanism

Acetylcholinesterase inhibitors act by preventing the breakdown of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This compound likely binds to the active site of the AChE enzyme, blocking the access of its substrate, acetylcholine.

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the initial screening and characterization of the biological activities of quinolactacin compounds.

Caption: General experimental workflow for evaluating the biological activities of quinolactacins.

Conclusion and Future Directions

This compound and its related compounds have demonstrated a remarkable range of biological activities, positioning them as valuable scaffolds for the development of new therapeutic agents. Their ability to modulate key pathological processes such as inflammation, neurodegeneration, and bacterial biofilm formation underscores their potential in addressing significant unmet medical needs.

Future research should focus on several key areas. Firstly, a more in-depth elucidation of the precise molecular targets and signaling pathways affected by quinolactacins is crucial for understanding their mechanism of action and for rational drug design. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these compounds. Furthermore, comprehensive preclinical studies, including in vivo efficacy and safety assessments in relevant animal models, are necessary to translate the promising in vitro findings into potential clinical applications. The continued exploration of the chemical diversity of naturally occurring and synthetic quinolactacins is likely to yield new compounds with enhanced and novel biological activities.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 3. Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wide distribution of interspecific stimulatory events on antibiotic production and sporulation among Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

Quinolactacin A1: A Fungal Metabolite with Tumor Necrosis Factor (TNF) Inhibitory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tumor Necrosis Factor (TNF), a pleiotropic cytokine, is a key mediator of inflammation and plays a central role in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, the inhibition of TNF has emerged as a major therapeutic strategy. This technical guide provides a comprehensive overview of Quinolactacin A1, a novel quinolone antibiotic isolated from Penicillium sp., and its potential as a TNF inhibitor. This document details the current understanding of its biological activity, and while direct mechanistic studies on this compound are limited, it outlines the likely signaling pathways involved in its inhibitory action based on established inflammatory signaling cascades. Detailed experimental protocols for assays relevant to the evaluation of TNF inhibitors are also provided to facilitate further research in this area.

Introduction to Tumor Necrosis Factor (TNF)

Tumor Necrosis Factor (TNF-α) is a potent pro-inflammatory cytokine primarily produced by activated macrophages and monocytes.[1] It exists in two forms: a transmembrane form (tmTNF) and a soluble form (sTNF), both of which are biologically active homotrimers. TNF exerts its effects by binding to two distinct receptors, TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), initiating a cascade of intracellular signaling events.[1]

The binding of TNF to its receptors can trigger a variety of cellular responses, including the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[2][3] This signaling leads to the production of other pro-inflammatory cytokines, chemokines, and adhesion molecules, amplifying the inflammatory response.[1] While essential for normal immune function and host defense, dysregulated or excessive TNF production is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] Therefore, agents that can inhibit TNF production or activity hold significant therapeutic promise.

This compound: A Novel TNF Inhibitor

Quinolactacins are a class of novel quinolone antibiotics. This compound, along with its congeners, was first isolated from the cultured broth of the fungal strain Penicillium sp. EPF-6.[4] Structurally, this compound possesses a unique quinolone skeleton with a γ-lactam ring.[5]

Initial biological screening revealed that this compound exhibits inhibitory activity against the production of TNF.[4] Specifically, it was shown to inhibit TNF production in murine peritoneal macrophages and the macrophage-like cell line J774.1 when stimulated with lipopolysaccharide (LPS).[4]

Quantitative Data on TNF Inhibition

While the foundational study by Kakinuma et al. (2000) demonstrated the TNF inhibitory activity of this compound, specific quantitative data such as the half-maximal inhibitory concentration (IC50) were not reported.[4] To provide a reference for the potency of natural product-based TNF inhibitors, the IC50 values for other compounds are presented in the table below.

| Compound | Cell Line | Stimulant | IC50 | Reference |

| This compound | J774.1, Murine Peritoneal Macrophages | LPS | Data Not Available | [4] |

| Ginsenoside Rb1 | RAW264.7 | LPS | 56.5 µM | [6] |

| Ginsenoside Rb2 | RAW264.7 | LPS | 27.5 µM | [6] |

| Ginsenoside Rb1 | U937 | LPS | 51.3 µM | [6] |

| Ginsenoside Rb2 | U937 | LPS | 26.8 µM | [6] |

Postulated Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The precise molecular mechanism by which this compound inhibits TNF production has not yet been elucidated. However, based on the known signaling pathways that lead to TNF expression in response to LPS, a plausible mechanism involves the modulation of the NF-κB and MAPK signaling cascades.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF production in macrophages.[7] It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways that converge on the activation of transcription factors necessary for TNF gene expression.[2][3]

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[2] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation with LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and induce the transcription of target genes, including TNF-α.[3][8] It is hypothesized that this compound may interfere with one or more steps in this pathway, thereby preventing TNF-α gene expression.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by LPS and play crucial roles in the regulation of TNF-α production.[9][10][11] These kinases can regulate TNF-α expression at both the transcriptional and post-transcriptional levels.[7] Activation of these pathways leads to the phosphorylation of various transcription factors that contribute to TNF-α gene expression. It is possible that this compound exerts its inhibitory effects by modulating the activity of one or more of these MAPK pathways.

Detailed Experimental Protocols

To facilitate further investigation into the TNF-inhibitory properties of this compound, detailed protocols for key experiments are provided below. These protocols are based on standard methodologies used for assessing TNF-α production in macrophage cell lines.

Cell Culture and Maintenance

The murine macrophage-like cell line J774A.1 is a suitable model for these studies.

-

Cell Line: J774A.1 (ATCC® TIB-67™)

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Adherent cells should be scraped and passaged every 2-3 days to maintain logarithmic growth.

TNF-α Production Inhibition Assay in J774.1 Cells

This assay measures the ability of a test compound to inhibit the production of TNF-α in LPS-stimulated J774.1 cells.

-

Cell Seeding: Seed J774A.1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available Mouse TNF-α ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-only control.

Western Blot Analysis for NF-κB and MAPK Pathway Activation

This protocol allows for the assessment of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Treatment: Seed J774A.1 cells in 6-well plates and treat with this compound and/or LPS as described in the inhibition assay.

-

Cell Lysis: After the desired treatment time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of p65 (NF-κB), p38, JNK, and ERK.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound, a fungal-derived natural product, has been identified as an inhibitor of TNF production. While the initial discovery is promising, further research is imperative to fully characterize its therapeutic potential. Key areas for future investigation include:

-

Determination of IC50: Quantifying the potency of this compound in inhibiting TNF production is a critical next step.

-

Elucidation of the Mechanism of Action: Detailed studies are needed to confirm the involvement of the NF-κB and MAPK pathways and to identify the specific molecular targets of this compound.

-

In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy and safety of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective TNF inhibitors.

References

- 1. Reversing the Inflammatory Process—25 Years of Tumor Necrosis Factor-α Inhibitors | MDPI [mdpi.com]

- 2. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro inhibitory effect of protopanaxadiol ginsenosides on tumor necrosis factor (TNF)-alpha production and its modulation by known TNF-alpha antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disparate regulation of LPS-induced MAPK signaling and IL-12p40 expression between different myeloid cell types with and without HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Quinolactacin A1 and its Acetylcholinesterase Inhibitory Activity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolactacin A1 is a fungal metabolite isolated from Penicillium citrinum. It belongs to a class of compounds known as quinolactacins, which are characterized by a quinolone core fused to a γ-lactam ring. While various biological activities have been attributed to quinolactacins, this document focuses specifically on the acetylcholinesterase (AChE) inhibitory activity of this compound. Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the available data, experimental methodologies, and mechanistic insights into the interaction of this compound with acetylcholinesterase.

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory potency of this compound and its stereoisomer, Quinolactacin A2, against acetylcholinesterase has been reported. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. It is important to note that the primary research article detailing these findings was not accessible; therefore, the data presented here is based on a secondary citation.

| Compound | IC50 (µM) | Source of Data |

| This compound | 280 | [1] |

| Quinolactacin A2 | 19.8 | [1] |

Table 1: IC50 values of this compound and A2 against acetylcholinesterase.

The data indicates that Quinolactacin A2 is a significantly more potent inhibitor of acetylcholinesterase than this compound.

Experimental Protocols

The following section details the likely experimental methodology used to determine the acetylcholinesterase inhibitory activity of this compound, based on the widely accepted Ellman's method.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase activity is commonly performed using the spectrophotometric method developed by Ellman and colleagues. This assay relies on the hydrolysis of the substrate acetylthiocholine (ATC) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (typically 0.1 M, pH 8.0)

-

This compound (test compound)

-

A known acetylcholinesterase inhibitor as a positive control (e.g., physostigmine or donepezil)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents: All reagents are prepared in the phosphate buffer (pH 8.0). Stock solutions of this compound and the positive control are typically prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the assay buffer.

-

Assay in 96-Well Plate:

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution.

-

The plate is then incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

To initiate the reaction, 25 µL of 15 mM ATCI and 125 µL of 3 mM DTNB are added to each well.

-

-

Measurement: The absorbance is measured at 412 nm at regular intervals (e.g., every minute) for a defined period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated. The percentage of inhibition is determined using the following formula:

% Inhibition = [ (Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction ] x 100

The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed. This involves measuring the initial reaction velocities at various substrate (ATCI) concentrations in the presence and absence of different concentrations of the inhibitor (this compound).

Procedure:

-

The assay is performed as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

-

The initial reaction velocities (V) are recorded for each combination of substrate and inhibitor concentration.

-

The data is then plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]), where [S] is the substrate concentration.

-

The type of inhibition is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.[2][3][4][5]

Visualizations

Signaling Pathway: Acetylcholinesterase Action and Inhibition

The following diagram illustrates the catalytic action of acetylcholinesterase on its substrate, acetylcholine, and the inhibitory effect of a competitive inhibitor like this compound.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

This diagram outlines the key steps involved in the experimental workflow for determining the acetylcholinesterase inhibitory activity of a test compound.

Caption: Workflow for AChE Inhibition Assay.

Conclusion

The available data, although from a secondary source, suggests that this compound possesses acetylcholinesterase inhibitory activity, albeit significantly weaker than its stereoisomer, Quinolactacin A2. The likely experimental methodology for determining this activity is the well-established Ellman's assay. Further research, including detailed kinetic studies and in vivo evaluations, would be necessary to fully elucidate the therapeutic potential of this compound and its analogues as acetylcholinesterase inhibitors. Access to the primary research would be invaluable for a more in-depth analysis of the experimental specifics and a direct confirmation of the reported inhibitory values.

References

- 1. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aklectures.com [aklectures.com]

Quinolactacin A1: A Technical Whitepaper on its Antibacterial and Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolactacin A1, a fungal metabolite isolated from Penicillium species, belongs to the quinolactacin class of natural products. While the broader family of quinolone compounds has well-documented antibacterial and antimalarial properties, specific data on the efficacy and mechanisms of action of this compound remain largely unexplored in publicly available scientific literature. This technical guide synthesizes the current understanding of quinolones, outlines detailed experimental protocols to evaluate the potential of this compound as an antibacterial and antimalarial agent, and provides a framework for future research and development.

Introduction

Quinolactacins are a group of alkaloids characterized by a novel quinolone skeleton fused to a γ-lactam ring. Quinolactacin A, along with its congeners, was first isolated from the cultured broth of a Penicillium species.[1][2] Initial studies on quinolactacins revealed activities such as the inhibition of tumor necrosis factor (TNF) production.[1] Another study identified this compound and A2 as acetylcholinesterase inhibitors.[3] While the "quinolone" core suggests potential antimicrobial activity, dedicated studies to quantify the antibacterial and antimalarial efficacy of this compound are not extensively reported. This document aims to bridge this knowledge gap by providing a comprehensive overview of the potential of this compound and a detailed roadmap for its investigation.

Antibacterial Potential of this compound

The antibacterial activity of quinolone compounds is well-established, with synthetic fluoroquinolones being a cornerstone of antibacterial therapy. These agents typically exert their effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.

Quantitative Data

As of the latest literature review, specific Minimum Inhibitory Concentration (MIC) values for this compound against a comprehensive panel of bacterial pathogens are not publicly available. Research on a related compound, Quinolactacin-H, indicated weak antimicrobial activity.[4][5] However, other novel quinolone derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | Positive | Data not available |

| Methicillin-resistant Staphylococcus aureus (MRSA) USA300 | Positive | Data not available |

| Streptococcus pneumoniae ATCC 49619 | Positive | Data not available |

| Enterococcus faecalis ATCC 29212 | Positive | Data not available |

| Escherichia coli ATCC 25922 | Negative | Data not available |

| Pseudomonas aeruginosa ATCC 27853 | Negative | Data not available |

| Klebsiella pneumoniae ATCC 13883 | Negative | Data not available |

| Acinetobacter baumannii ATCC 19606 | Negative | Data not available |

Note: This table is for illustrative purposes. No specific MIC values for this compound have been found in the reviewed literature.

Proposed Mechanism of Action

The proposed antibacterial mechanism of this compound, based on its quinolone core, is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.

Experimental Protocols

This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.

Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution with CAMHB to achieve a range of desired concentrations.

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This protocol describes a murine model of systemic infection to evaluate the in vivo efficacy of this compound.

Materials:

-

Laboratory mice (e.g., BALB/c)

-

Pathogenic bacterial strain (e.g., MRSA)

-

This compound formulated for in vivo administration

-

Standard antibiotic for positive control (e.g., vancomycin)

-

Vehicle control

Procedure:

-

Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal or sub-lethal dose of the bacterial pathogen.

-

Treatment: At a specified time post-infection, administer this compound at various doses via a relevant route (e.g., oral gavage, intravenous injection). Include a vehicle control group and a positive control group receiving a standard antibiotic.

-

Monitoring: Monitor the mice for a defined period (e.g., 7 days) for survival and clinical signs of illness.

-

Bacterial Load Determination: At selected time points, euthanize a subset of mice from each group to determine the bacterial load in blood and key organs (e.g., spleen, liver, kidneys) by plating serial dilutions of tissue homogenates on appropriate agar media.

-

Data Analysis: Compare the survival rates and bacterial loads between the treatment groups, vehicle control, and positive control to determine the in vivo efficacy of this compound.

Antimalarial Potential of this compound

Several quinolone derivatives have demonstrated potent antimalarial activity, primarily by targeting the mitochondrial respiratory chain of the Plasmodium parasite. This disruption of mitochondrial function leads to parasite death.

Quantitative Data

There is a lack of published data on the in vitro antiplasmodial activity (IC₅₀ values) of this compound against Plasmodium falciparum strains.

Table 2: Antiplasmodial Activity of this compound (Hypothetical Data)

| Plasmodium falciparum Strain | Chloroquine Sensitivity | IC₅₀ (nM) |

|---|---|---|

| 3D7 | Sensitive | Data not available |

| Dd2 | Resistant | Data not available |

| W2 | Resistant | Data not available |

| K1 | Resistant | Data not available |

Note: This table is for illustrative purposes. No specific IC₅₀ values for this compound have been found in the reviewed literature.

Proposed Mechanism of Action